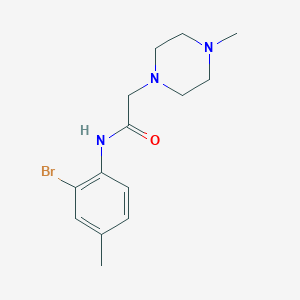

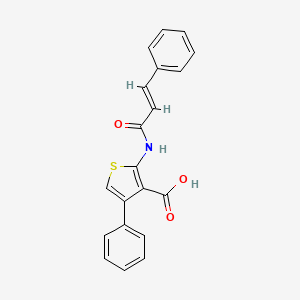

![molecular formula C16H23N3O2S B5720784 ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5720784.png)

ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound is a piperazine derivative that has been found to have potential therapeutic applications in the treatment of various diseases.

科学的研究の応用

Comprehensive Analysis of Ethyl 4-{[(2,3-Dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate Applications

Analgesia Enhancement in Surgical Procedures: The compound has been studied for its potential to enhance analgesia during surgical procedures. A systematic review evaluated the impact of a similar compound, dexmedetomidine, which shares a structural similarity with the ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate, on immediate and long-term pain outcomes after simple mastectomy . The findings suggest that such compounds could be beneficial in reducing postoperative pain intensity and opioid consumption, leading to improved patient satisfaction .

Antimicrobial Activity: Thiophene derivatives, which are structurally related to the compound , have shown significant antimicrobial properties . This suggests that ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate could potentially be used in developing new antimicrobial agents to combat resistant strains of bacteria and other pathogens.

Anti-inflammatory Applications: Compounds with thiophene moieties have been reported to possess anti-inflammatory properties . Given the structural features of ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate, it may hold promise for the development of new anti-inflammatory drugs, which could be particularly useful in treating chronic inflammatory diseases.

Anticancer Research: Indole derivatives, which are prevalent in many natural products and drugs, have been recognized for their role in treating various types of cancer . The unique structure of ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate could be explored for its potential anticancer properties, especially in the synthesis of novel indole-based therapeutic agents.

Kinase Inhibition: Thiophene derivatives have been identified as effective kinase inhibitors . Kinases play a crucial role in the regulation of cell functions, and their dysregulation is often associated with diseases such as cancer. Ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate could be investigated for its ability to inhibit kinases, which may lead to the development of new treatments for diseases caused by kinase dysregulation.

Neuroprotective Effects: The neuroprotective effects of thiophene derivatives have been documented, suggesting that they could be used in the treatment of neurodegenerative diseases . The compound , due to its thiophene core, might exhibit similar neuroprotective properties, which could be valuable in the research and development of drugs for conditions like Alzheimer’s and Parkinson’s disease.

Material Science Applications: Thiophene and its derivatives have been utilized in material science, particularly in the fabrication of light-emitting diodes (LEDs) . The unique electronic properties of ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate could be harnessed for the development of new materials with specific optoelectronic characteristics.

Corrosion Inhibition: In the field of industrial chemistry, thiophene derivatives have been applied as corrosion inhibitors for metals . Ethyl 4-{[(2,3-dimethylphenyl)amino]carbonothioyl}-1-piperazinecarboxylate could be explored for its potential use in protecting metal surfaces from corrosion, which is a significant concern in various industries.

作用機序

- The primary target of Et-PABA is not well-documented in the literature I have access to. However, it is essential to note that Et-PABA is a hydrophilic polymer and can act as a photoinitiator in visible light systems . Its strong estrogenic activity suggests potential interactions with cellular receptors, but further research is needed to identify specific targets.

- Et-PABA likely interacts with cellular components, especially in the presence of light. As a photoinitiator, it participates in photochemical reactions, initiating polymerization processes in dental materials .

Target of Action

Mode of Action

特性

IUPAC Name |

ethyl 4-[(2,3-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S/c1-4-21-16(20)19-10-8-18(9-11-19)15(22)17-14-7-5-6-12(2)13(14)3/h5-7H,4,8-11H2,1-3H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDIJNIPVCIVBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=CC(=C2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[(2,3-dimethylphenyl)carbamothioyl]piperazine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

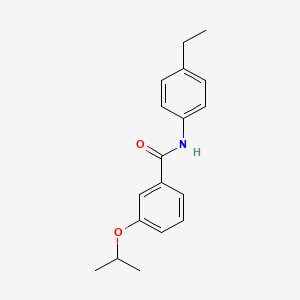

![2-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5720706.png)

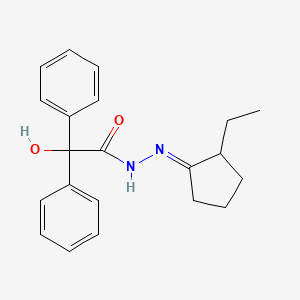

![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5720730.png)

![2-[(3-phenoxybenzyl)(propyl)amino]ethanol](/img/structure/B5720733.png)

![1-benzyl-N-[(5-nitro-2-furyl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5720756.png)

![4-{5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5720786.png)

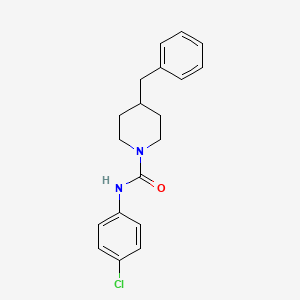

![2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5720800.png)

![2-{2-methoxy-4-[2-(4-methylphenyl)carbonohydrazonoyl]phenoxy}-N-(2-phenylethyl)acetamide](/img/structure/B5720805.png)